3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide
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Overview
Description
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide is an aromatic compound that features a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with isopropylamine (CH3CH(NH2)CH3) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides or anilines.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, or insecticides.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-isopropyl-5-methyl-benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Bromo-N-isopropyl-5-chloromethyl-benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
3-Bromo-N-isopropyl-5-fluoromethyl-benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for halogen bonding. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-propan-2-yl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUPPZTUYYZDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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